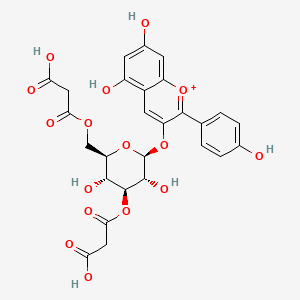
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Anthocyanins in Plants
Research shows that pelargonidin derivatives, including malonated esters, are widespread in the Compositae family of plants. Detailed investigations using techniques like FAB-MS revealed the presence of these compounds in various species, confirming their significant role in plant pigmentation and potentially other plant functions (Takeda, Harborne, & Self, 1986).
Impact on Bacterial Growth
Pelargonidin derivatives have been studied for their impact on bacterial growth. For instance, pelargonidin 3-monoglucoside, isolated from strawberries, was found to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, indicating potential antimicrobial applications (Hamdy, Pratt, Powers, & Somaatmadja, 1961).
Pigments in Flowers
In the flowers of Salvia species, pelargonidin 3-caffeoylglucoside-5-dimalonylglucoside and its analogs have been identified, highlighting the role of these compounds in floral pigmentation and possibly attracting pollinators (Tomás-Barberán, Harborne, & Self, 1987).
Antithrombotic Activities
Studies have indicated that pelargonidin possesses antithrombotic activities. It has been shown to prolong clotting times and inhibit the activity and production of thrombin and activated factor X, suggesting potential therapeutic applications in improving blood circulation and preventing thrombus formation (Ku et al., 2016).
Potential in Preventing Atherosclerosis
Pelargonidin has been explored for its potential preventive effects against atherosclerosis. It was found to inhibit proliferation and migration in human aortic smooth muscle cells induced by platelet-derived growth factor, suggesting a role in cardiovascular health management (Son et al., 2014).
Structural Activity and Diabetes Management
A theoretical approach to study pelargonidin and its glucoside revealed insights into their structural properties and potential efficiency as inhibitors of hydroxyacyl-coenzyme A dehydrogenase, a target in diabetes management (Praveena et al., 2022).
Role in Insulin Secretion
Anthocyanins, including pelargonidin derivatives, have been shown to stimulate insulin secretion from pancreatic β-cells, implicating their potential use in antidiabetic preparations (Jayaprakasam, Vareed, Olson, & Nair, 2005).
Anti-Inflammatory Properties
Pelargonidin demonstrates anti-inflammatory effects by inhibiting various inflammatory responses, making it a candidate for treating vascular inflammatory diseases (Lee et al., 2019).
Metabolic Pathways and Bioavailability
Studies on the metabolic pathways and bioavailability of pelargonidin derivatives, including glucuronides, provide insights into their biological functions in vivo (Ichiyanagi et al., 2013).
Nano-Encapsulation for Enhanced Bioavailability
Research on nano-encapsulation of pelargonidin indicates its enhanced bioavailability and protective effects against mitochondrial dysfunction in diabetic conditions (Samadder et al., 2017).
Propriétés
Nom du produit |
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside |
|---|---|
Formule moléculaire |
C27H25O16+ |
Poids moléculaire |
605.5 g/mol |
Nom IUPAC |
3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C27H24O16/c28-12-3-1-11(2-4-12)25-17(7-14-15(30)5-13(29)6-16(14)40-25)41-27-24(38)26(43-22(36)9-20(33)34)23(37)18(42-27)10-39-21(35)8-19(31)32/h1-7,18,23-24,26-27,37-38H,8-10H2,(H4-,28,29,30,31,32,33,34)/p+1/t18-,23-,24-,26+,27-/m1/s1 |
Clé InChI |
FYXSNZOHHSEKPD-MQWSOPDOSA-O |
SMILES isomérique |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
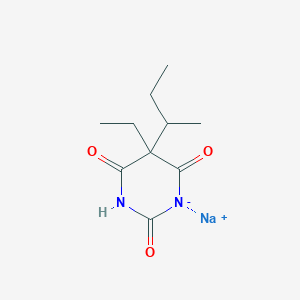
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
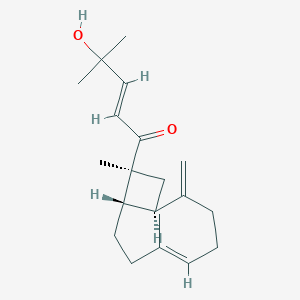



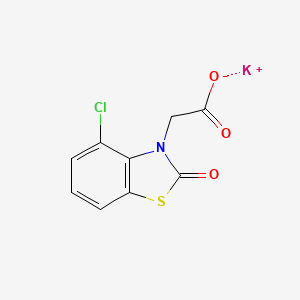

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
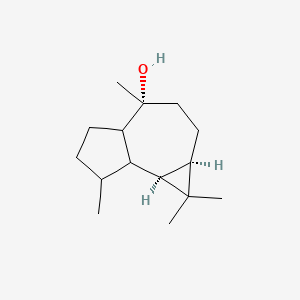
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)